[4-(Diphenylmethyl)piperazin-1-yl][3-(3-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanone
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Overview
Description
1-(DIPHENYLMETHYL)-4-[3-(3-METHOXYPHENYL)-4,5-DIHYDRO-1,2-OXAZOLE-5-CARBONYL]PIPERAZINE is a complex organic compound that features a piperazine ring substituted with a diphenylmethyl group and a methoxyphenyl-dihydro-oxazole carbonyl group
Preparation Methods
The synthesis of 1-(DIPHENYLMETHYL)-4-[3-(3-METHOXYPHENYL)-4,5-DIHYDRO-1,2-OXAZOLE-5-CARBONYL]PIPERAZINE typically involves multiple steps, starting from readily available starting materialsReaction conditions may involve the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Chemical Reactions Analysis
1-(DIPHENYLMETHYL)-4-[3-(3-METHOXYPHENYL)-4,5-DIHYDRO-1,2-OXAZOLE-5-CARBONYL]PIPERAZINE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Scientific Research Applications
1-(DIPHENYLMETHYL)-4-[3-(3-METHOXYPHENYL)-4,5-DIHYDRO-1,2-OXAZOLE-5-CARBONYL]PIPERAZINE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(DIPHENYLMETHYL)-4-[3-(3-METHOXYPHENYL)-4,5-DIHYDRO-1,2-OXAZOLE-5-CARBONYL]PIPERAZINE involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-(DIPHENYLMETHYL)-4-[3-(3-METHOXYPHENYL)-4,5-DIHYDRO-1,2-OXAZOLE-5-CARBONYL]PIPERAZINE can be compared with similar compounds such as:
1-(DIPHENYLMETHYL)-3-(3-(TRIFLUOROMETHYL)PHENYL)UREA: This compound has a similar diphenylmethyl group but differs in the presence of a trifluoromethylphenyl group instead of the methoxyphenyl-dihydro-oxazole carbonyl group.
1-(3-METHOXYPHENYL)PIPERAZINE: This compound shares the methoxyphenyl group but lacks the diphenylmethyl and dihydro-oxazole carbonyl groups.
Properties
Molecular Formula |
C28H29N3O3 |
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Molecular Weight |
455.5 g/mol |
IUPAC Name |
(4-benzhydrylpiperazin-1-yl)-[3-(3-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanone |
InChI |
InChI=1S/C28H29N3O3/c1-33-24-14-8-13-23(19-24)25-20-26(34-29-25)28(32)31-17-15-30(16-18-31)27(21-9-4-2-5-10-21)22-11-6-3-7-12-22/h2-14,19,26-27H,15-18,20H2,1H3 |
InChI Key |
VJYBVVRXIQGRNJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NOC(C2)C(=O)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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